molecular formula C18H23NO B2530372 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-17-1

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2530372
CAS No.: 1797559-17-1
M. Wt: 269.388
InChI Key: GXPZHUAMDWJNTL-UHFFFAOYSA-N
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Description

8-(4-tert-butylbenzoyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butylbenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

Scientific Research Applications

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific combination of a bicyclic core and a tert-butylbenzoyl group.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(2,3)14-9-7-13(8-10-14)17(20)19-15-5-4-6-16(19)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPZHUAMDWJNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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